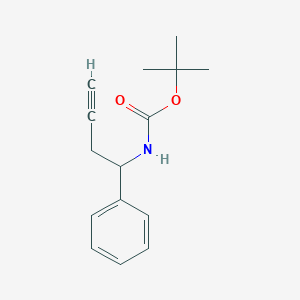
N-benzoyl-5-(bromomethyl)indole
概要
説明
N-benzoyl-5-(bromomethyl)indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the benzoyl and bromomethyl groups in the indole structure enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-5-(bromomethyl)indole typically involves the bromination of an indole derivative followed by benzoylation. One common method is the bromination of 5-methylindole using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to form 5-(bromomethyl)indole. This intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
N-benzoyl-5-(bromomethyl)indole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the benzoyl group can lead to the formation of corresponding alcohols or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include N-substituted indoles, where the bromine atom is replaced by the nucleophile.
Oxidation Reactions: Products include oxidized derivatives such as indole-5-carboxylic acid.
Reduction Reactions: Products include reduced derivatives such as N-benzyl-5-(hydroxymethyl)indole.
科学的研究の応用
N-benzoyl-5-(bromomethyl)indole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, dyes, and agrochemicals.
作用機序
The mechanism of action of N-benzoyl-5-(bromomethyl)indole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal function. The benzoyl group can also interact with hydrophobic pockets in proteins, affecting their activity and stability .
類似化合物との比較
Similar Compounds
N-benzoyl-5-(aminomethyl)tetrazole: This compound has a similar structure but contains an aminomethyl group instead of a bromomethyl group.
N-benzoyl-5-bromo-7-nitroindoline:
Uniqueness
N-benzoyl-5-(bromomethyl)indole is unique due to the presence of both the benzoyl and bromomethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile compound in synthetic chemistry.
特性
分子式 |
C16H12BrNO |
|---|---|
分子量 |
314.18 g/mol |
IUPAC名 |
[5-(bromomethyl)indol-1-yl]-phenylmethanone |
InChI |
InChI=1S/C16H12BrNO/c17-11-12-6-7-15-14(10-12)8-9-18(15)16(19)13-4-2-1-3-5-13/h1-10H,11H2 |
InChIキー |
UXJPLGGYPMEIOL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=C2C=CC(=C3)CBr |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{3-[(Tert-butylsulfinyl)amino]oxetan-3-yl}butanoic acid](/img/structure/B8309426.png)


![2-Methyl-5-(3-methyl-[1,2,4]oxadiazol-5-yl)-phenol](/img/structure/B8309446.png)
![2-[2-(Dipropylaminomethyl)piperidino]ethanamine](/img/structure/B8309453.png)








